molecular formula C7H4BrF2NO3 B15308989 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

Cat. No.: B15308989
M. Wt: 268.01 g/mol
InChI Key: TYMSSPYWFBRDDB-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 and a molecular weight of 268.01 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene can be compared with similar compounds such as:

The presence of both nitro and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H4BrF2NO3

Molecular Weight

268.01 g/mol

IUPAC Name

1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,1H3

InChI Key

TYMSSPYWFBRDDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br

Origin of Product

United States

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